7-(4-(3-cyclopentylpropanoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
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Description
7-(4-(3-cyclopentylpropanoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C26H31N5O3 and its molecular weight is 461.566. The purity is usually 95%.
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Scientific Research Applications
G Protein-Biased Dopaminergics
Research on similar structures has led to the discovery of compounds that act as partial agonists at dopamine receptors, favoring activation of G proteins over β-arrestin recruitment. These compounds, such as 2-methoxyphenylpiperazine derivatives, demonstrate the potential for antipsychotic activity and highlight the importance of structural modifications in tuning receptor selectivity and functional properties (Möller et al., 2017).
Antiviral Activities
Compounds with a pyrazolo[3,4-b]pyridine-5-carbonitrile derivative core have been explored for their antiviral properties. Through various synthetic routes, these compounds have shown efficacy against herpes simplex virus 1 (HSV1) and hepatitis A virus (HAV), demonstrating the potential of such structures in developing new antiviral agents (Attaby et al., 2007).
Serotonin Re-uptake Inhibitors
The synthesis of 3-substituted 6-piperazinylpyrazolo[3,4-b]pyridines from 2,6-difluoropyridine has resulted in derivatives showing activity as selective serotonin re-uptake inhibitors, which could have implications in treating depressive disorders (Shutske & Roehr, 1997).
Anti-inflammatory and Analgesic Properties
Research into novel 6,8-dibromo-4(3H)-quinazolinone derivatives incorporating diverse heterocyclic moieties has shown promising anti-inflammatory and analgesic properties. These findings suggest potential applications in developing new pharmacotherapies for inflammatory and pain-related conditions (Mosaad et al., 2010).
properties
IUPAC Name |
7-[4-(3-cyclopentylpropanoyl)piperazine-1-carbonyl]-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O3/c1-28-17-21(24-22(18-28)26(34)31(27-24)20-9-3-2-4-10-20)25(33)30-15-13-29(14-16-30)23(32)12-11-19-7-5-6-8-19/h2-4,9-10,17-19H,5-8,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCUOKSYOYDCJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)CCC5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-(3-cyclopentylpropanoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one |
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